1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Overview
Description
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a sulfonyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
- **1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- **1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline hydrochloride
Uniqueness
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is unique due to its specific structural features, such as the presence of both a pyrazole ring and a diazepane ring. This combination of structural elements imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
Molecular Formula |
C10H18N4O2S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(9(2)13-12-8)17(15,16)14-6-3-4-11-5-7-14/h11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
RPDLEFUEGJMHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCNCC2 |
Origin of Product |
United States |
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